molecular formula C6H13NO3 B13174046 Ethyl 2-(aminooxy)butanoate

Ethyl 2-(aminooxy)butanoate

Cat. No.: B13174046
M. Wt: 147.17 g/mol
InChI Key: KXQBVDGBWTVIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of O-Aminooxy Compounds and Their Strategic Importance in Chemical Transformations

O-Aminooxy compounds are characterized by the presence of an -ONH2 functional group. This moiety imparts unique chemical properties, most notably enhanced nucleophilicity at the nitrogen atom compared to a standard amine. nih.goviris-biotech.de This phenomenon, known as the alpha effect, is attributed to the presence of a lone pair of electrons on the adjacent oxygen atom, which destabilizes the ground state of the nucleophile and lowers the activation energy for reaction. nih.gov

The primary strategic importance of O-aminooxy compounds lies in their ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. iris-biotech.de This reaction, known as oximation, is highly efficient, proceeds under mild conditions, and often in aqueous environments, making it a powerful tool for bioconjugation and materials science. nih.gov The resulting oxime bond is significantly more stable towards hydrolysis than the imine (Schiff base) bond formed from the reaction of primary amines with carbonyls. nih.gov This stability is crucial for applications where robust linkages are required.

Historical Trajectory and Evolution of Research in Aminooxy Group Functionalization

The enhanced nucleophilicity of hydroxylamine (B1172632) derivatives was first systematically observed and described in the mid-20th century. Jencks and Carriuolo, in 1960, and later Edwards and Pearson in 1962, laid the groundwork for understanding the "alpha effect" that governs the reactivity of these compounds. nih.gov Early research focused on the fundamental physical organic chemistry of these species.

Over the subsequent decades, the synthetic utility of the aminooxy group became increasingly apparent. The development of methods for the incorporation of the aminooxy functionality into various molecular scaffolds, including sugars, nucleosides, and peptides, has been a significant area of research. nih.govnih.gov This has led to the evolution of aminooxy chemistry as a "click chemistry" strategy, valued for its reliability, high yield, and simple product isolation. nih.gov Contemporary research continues to expand the scope of aminooxy group functionalization, with new reagents and methods being developed for applications in areas such as drug delivery, diagnostics, and the synthesis of complex biomolecules. nih.govmdpi.com

Scope and Research Rationale for Investigating Ethyl 2-(aminooxy)butanoate within Contemporary Chemical Science

This compound (CAS 89584-42-9) is a small molecule that combines the key features of an O-aminooxy group and an ethyl ester within a simple aliphatic framework. The rationale for investigating this specific compound stems from its potential as a versatile building block in several areas of chemical science.

The presence of the 2-aminooxy group provides a reactive handle for chemoselective ligation to carbonyl-containing molecules. The ethyl butanoate portion of the molecule offers a lipophilic character and a site for further chemical modification, for example, through hydrolysis of the ester to the corresponding carboxylic acid.

While extensive research on this compound itself is not widely available in the public domain, its structural motifs suggest significant potential. It can be envisioned as a valuable tool for:

Fragment-Based Drug Discovery: Introducing small, functionalized fragments that can be linked to larger biomolecules.

Peptide and Peptidomimetic Synthesis: Serving as a non-proteinogenic amino acid surrogate to introduce novel structural features and properties into peptides. iris-biotech.de

Surface Modification and Bioconjugation: Acting as a linker to attach small molecules to surfaces or larger biological entities. nih.gov

The investigation of this compound and its derivatives is therefore a logical extension of the broader research into aminooxy-functionalized molecules, with the aim of developing new tools for the precise construction of functional chemical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-aminooxybutanoate

InChI

InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3

InChI Key

KXQBVDGBWTVIHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)ON

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Aminooxy Butanoate and Cognate Analogues

Classical and Contemporary Approaches to Aminooxy Ester Synthesis

The construction of the core aminooxy ester structure can be achieved through several strategic approaches, ranging from direct alkylation methods to the derivatization of pre-existing molecular frameworks.

Direct Synthetic Routes to Ethyl 2-(aminooxy)butanoate

Direct synthetic strategies to α-aminooxy esters typically involve the formation of the C-O-N linkage through the reaction of an oxygen-based nucleophile with a carbon electrophile, or vice versa. A common and well-established method is the O-alkylation of an N-protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, with an appropriate α-halo ester. For instance, reacting ethyl 2-bromobutanoate with N-hydroxyphthalimide under basic conditions, followed by the removal of the phthalimide (B116566) protecting group using hydrazine, would yield the target compound. nih.gov

Another powerful method is the Mitsunobu reaction, which allows for the conversion of an alcohol to the corresponding aminooxy derivative. nih.gov In a synthesis analogous to the target compound, an alcohol can be reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (like DIAD or DEAD). nih.gov Subsequent hydrazinolysis liberates the free aminooxy group. nih.gov This approach is particularly useful for creating chiral aminooxy esters from chiral α-hydroxy esters, often proceeding with inversion of stereochemistry. A general synthesis of O-alkyl hydroxylamines from alcohols using N-hydroxyphthalimide in a one-pot Mitsunobu-deprotection sequence has been reported with high yields. nih.gov

Method Reagents Key Steps Reference
AlkylationEthyl 2-bromobutanoate, N-Hydroxyphthalimide, Base1. Nucleophilic substitution 2. Hydrazinolysis nih.gov
Mitsunobu ReactionEthyl 2-hydroxybutanoate (B1229357), N-Hydroxyphthalimide, PPh₃, DIAD1. Mitsunobu coupling 2. Hydrazinolysis nih.gov

Derivatization Strategies for Aminooxy-Containing Scaffolds

The aminooxy group is a key functional handle for the derivatization of molecular scaffolds due to its ability to undergo highly chemoselective reactions, most notably oxime ligation. iris-biotech.de This reaction involves the condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.govnih.gov This strategy is widely employed in chemical biology to conjugate aminooxy-containing molecules (like amino acid derivatives) to proteins, sugars, or other biomolecules that have been modified to display a carbonyl group. iris-biotech.deacs.org

For example, a peptide or protein can be synthesized or modified to contain an aminooxy-functionalized amino acid. This moiety can then be used for site-specific modification. iris-biotech.de The aminooxy group can act as a donor for chelation or be used to generate libraries of neo-glycopeptides by reacting a single peptide scaffold with a variety of reducing carbohydrates. iris-biotech.deacs.org This modular approach allows for the rapid generation of diverse and complex molecular architectures from a common aminooxy-containing precursor. mdpi.com

Stereoselective and Enantioselective Synthesis of Chiral Aminooxy Esters

The biological activity of many compounds is dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for synthesizing chiral aminooxy esters is of paramount importance. These methods aim to control the formation of the stereocenter at the α-carbon of the butanoate moiety.

Asymmetric Induction in the Formation of Chiral Centers at the Butanoate Moiety

Creating the chiral center at the C2 position of the butanoate can be achieved through several asymmetric strategies. One of the most direct methods is the asymmetric α-aminooxylation of a carbonyl precursor. Inspired by the successful α-aminooxylation of ketones and aldehydes, similar logic can be applied to ester substrates. tohoku.ac.jp The reaction of an enolate or enamine derived from a butanoate precursor with an electrophilic oxygen source like nitrosobenzene (B162901) can introduce the aminooxy functionality directly at the α-position. tohoku.ac.jppnas.org

Alternatively, a well-established route involves starting with a chiral precursor where the stereocenter is already defined. For example, a chiral α-hydroxy acid, such as (R)-2-hydroxybutanoic acid, can be esterified and then its hydroxyl group converted to the aminooxy group via a substitution reaction, often with inversion of configuration (e.g., through a Mitsunobu reaction). oup.comresearchgate.net This strategy effectively transfers the chirality of the starting material to the final product. A practical synthesis of a chiral α-(aminooxy)arylacetic ester has been demonstrated starting from a chiral α-hydroxy acid derivative, which was obtained through asymmetric reduction and optical resolution. oup.comresearchgate.net

Catalytic Asymmetric Methods for Aminooxy Compound Preparation

Catalytic asymmetric synthesis provides an efficient and atom-economical route to enantiomerically enriched compounds. Several powerful methods have been developed for the synthesis of chiral aminooxy derivatives.

Organocatalysis: L-proline and its derivatives have emerged as powerful organocatalysts for the direct asymmetric α-aminooxylation of aldehydes and ketones. tohoku.ac.jp These reactions typically use nitrosobenzene as the aminooxylating agent and proceed via an enamine intermediate. pnas.org The catalyst induces high levels of enantioselectivity in the formation of the new C-O bond. tohoku.ac.jppnas.org This methodology has been shown to be effective for a range of aldehydes, affording α-aminooxy aldehydes in good yields and with excellent enantioselectivity, which can then be oxidized to the corresponding esters. tohoku.ac.jp

Metal Catalysis: Transition metal catalysis offers a broad spectrum of transformations for asymmetric synthesis. A notable example is the kinetic resolution of racemic N-alkoxy amines through a chemo- and enantioselective oxygenation reaction catalyzed by a titanium complex. nih.gov This method provides access to structurally diverse, enantiopure N-alkoxy amines with high selectivity factors. nih.gov Additionally, palladium-catalyzed hydroaminoxylation of conjugated dienes using oxime nucleophiles has been developed to generate allylic N,O-disubstituted hydroxylamines asymmetrically. mdpi.com The reduction of the resulting oxime ethers, for instance with nickel catalysts, can yield the chiral hydroxylamine product. mdpi.com

Catalytic System Reaction Type Substrates Key Features Reference(s)
L-Prolineα-AminooxylationAldehydes, Ketones + NitrosobenzeneDirect, high enantioselectivity, proceeds via enamine tohoku.ac.jppnas.org
Titanium-salanKinetic ResolutionRacemic N-alkoxy aminesBroad substrate scope, high selectivity (s > 150) nih.gov
Palladium/Chiral LigandHydroaminoxylationConjugated dienes + OximesAsymmetric synthesis of allylic hydroxylamines mdpi.com
Nickel/Chiral LigandAsymmetric ReductionKetoximesEarth-abundant metal, high yield and e.e. mdpi.com

Chemoenzymatic Approaches to Enantioenriched Aminooxy Esters

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical transformations to create efficient and sustainable synthetic routes. Enzymes can be used to generate chiral synthons that are then converted to the final aminooxy ester product. google.com

A common strategy is the enzymatic kinetic resolution of a racemic precursor. For example, a racemic mixture of ethyl 2-hydroxybutanoate can be subjected to acylation catalyzed by a lipase, such as Candida antarctica Lipase B (CALB), using an acyl donor. researchgate.nethilarispublisher.com The enzyme will selectively acylate one enantiomer, allowing for the separation of the highly enantioenriched ester and the remaining unreacted alcohol. Either of these enantiopure compounds can then be chemically converted to the corresponding chiral this compound. researchgate.net Similarly, lipases can be used for the stereoselective hydrolysis of a racemic N-acetylated amino acid ester. google.com

Another powerful biocatalytic approach is the asymmetric reduction of a keto ester, such as ethyl 2-oxobutanoate, using a ketoreductase (KRED) or whole-cell biocatalysts like baker's yeast. magtech.com.cn This can provide direct access to an enantiopure α-hydroxy ester, a key intermediate for the synthesis of the target chiral aminooxy ester. Furthermore, ω-transaminases can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, which could serve as precursors to aminooxy compounds. nih.gov Combining enzymatic steps, such as kinetic resolution, with subsequent chemical steps like a Mitsunobu reaction in a one-pot process represents a highly efficient, enantioconvergent approach to chiral products. researchgate.net

Enzyme Class Strategy Substrate Example Product Reference(s)
Lipase (e.g., CALB)Kinetic ResolutionRacemic ethyl 2-hydroxybutanoateEnantioenriched alcohol and ester researchgate.nethilarispublisher.com
Ketoreductase (KRED)Asymmetric ReductionEthyl 2-oxobutanoateEnantiopure ethyl 2-hydroxybutanoate magtech.com.cn
Transaminase (ω-TA)Asymmetric SynthesisProchiral ketonesChiral amines (precursors) nih.gov
Penicillin AcylaseKinetic ResolutionRacemic N-acylated β-amino acidsEnantioenriched β-amino acid google.comhilarispublisher.com

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis of Aminooxy Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their atom economy, convergence, and operational simplicity. researchgate.netnih.gov These strategies are ideal for creating libraries of structurally diverse molecules, such as analogues of this compound. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), notably the Passerini and Ugi reactions, are powerful tools for the synthesis of peptide-like scaffolds and other complex molecules. beilstein-journals.orgnih.gov

The Passerini three-component reaction typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide. researchgate.net The integration of an aminooxy functionality can be envisioned by using one of the components bearing this group. For instance, an aminooxy-containing carboxylic acid could be reacted with an aldehyde and an isocyanide to generate a product with a pendant aminooxy group, ready for further functionalization.

The Ugi four-component reaction (U-4CC) expands on the Passerini reaction by including a primary amine, along with the carbonyl, isocyanide, and carboxylic acid, to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction is highly flexible, and its mechanism involves the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid. organic-chemistry.org An aminooxy-containing component, such as an aminooxy-substituted amine or aldehyde, could be incorporated to yield complex peptide-like structures functionalized with an aminooxy group. While direct synthesis of this compound via these methods is not explicitly detailed, the principles allow for the creation of its core structure within a more complex scaffold. For example, Ugi reactions have been shown to be viable for producing diamino acid derivatives. beilstein-journals.orgnih.gov

Table 1: Isocyanide-Based Multicomponent Reactions for Aminooxy Derivatives
ReactionComponentsTypical ProductPotential for Aminooxy Integration
Passerini ReactionIsocyanide, Carbonyl, Carboxylic Acidα-Acyloxy CarboxamideUse of an aminooxy-functionalized carboxylic acid or carbonyl compound.
Ugi ReactionIsocyanide, Carbonyl, Primary Amine, Carboxylic Acidα-Aminoacyl AmideUse of an aminooxy-functionalized amine, carbonyl, or carboxylic acid component. organic-chemistry.org

Beyond the classic IMCRs, various other multicomponent strategies can be adapted for the synthesis of aminooxy-containing molecules.

Photoredox-Mediated MCRs: These reactions use light and a photocatalyst to generate reactive radical intermediates under mild conditions. researchgate.net A photoredox-catalyzed three-component coupling of an aryl amine, glyoxalate, and an alkyltrifluoroborate can produce N-arylated amino esters. researchgate.net By analogy, an aminooxy-containing substrate could potentially be used as one of the components to generate novel analogues.

Diazo-Compound-Based MCRs: Multicomponent reactions involving diazo reagents can create a wide variety of complex structures. mdpi.com For example, a metal-free, three-component oxidative carbooxygenation of α-diazo carbonyls with styrenes and N-hydroxyphthalimide has been reported to produce stable α-aminooxy-β-amino ketones. mdpi.com This highlights a direct method for installing a protected aminooxy group adjacent to other functionalities.

Hantzsch Dihydropyridine Synthesis: In some MCRs, amino acids themselves can be used as reactants to synthesize new, structurally diverse molecules. nih.gov The Hantzsch reaction, for instance, could potentially incorporate a substrate like this compound if the aminooxy group is suitably protected, allowing for the construction of heterocyclic systems appended to the butanoate backbone. nih.gov

Solid-Phase Organic Synthesis (SPOS) of Aminooxy-Functionalized Building Blocks

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of compound libraries, peptides, and oligonucleotides, offering simplified purification by allowing excess reagents and by-products to be washed away from the resin-bound product. louisville.edursc.org This methodology is particularly well-suited for preparing and functionalizing aminooxy-containing building blocks.

The general strategy involves anchoring a starting material to a solid support (e.g., a polymer resin) and then performing a series of reactions to build the target molecule. rsc.org For aminooxy compounds, a common approach is to use a resin-bound molecule with a hydroxyl group, which can be converted to an aminooxy group via a Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to deprotect the aminooxy group. louisville.edunih.gov This approach has been successfully used to create polymer-supported N-hydroxyphthalimides for the solid-phase synthesis of various aminooxy molecules. louisville.edu

This method facilitates the creation of libraries of diverse compounds. Once the aminooxy-functionalized building block is synthesized on the solid support, it can be reacted with a variety of aldehydes or ketones in solution to form stable oxime linkages, a reaction often referred to as "aminooxy click chemistry". nih.govresearchgate.net The final products are then cleaved from the resin and purified. This high-throughput approach is valuable for generating libraries of potential inhibitors or other biologically active molecules. researchgate.net For instance, aminooxy-functionalized peptides have been synthesized on solid phase and then diversified by reaction with a panel of unique aldehydes to create libraries of multidentate inhibitors. researchgate.net

Table 2: Key Steps in Solid-Phase Synthesis of Aminooxy Derivatives
StepDescriptionCommon ReagentsReference
AnchoringCoupling the initial molecule (e.g., an amino acid or linker) to the solid support.2-Chlorotrityl chloride resin, coupling agents. rsc.org
Aminooxy InstallationConversion of a functional group (typically an alcohol) on the resin-bound molecule to a protected aminooxy group.N-hydroxyphthalimide, DEAD, PPh3 (Mitsunobu reaction). louisville.edunih.gov
DeprotectionRemoval of the protecting group (e.g., phthalimide) to reveal the free aminooxy group.Hydrazine monohydrate (NH2NH2·H2O) or N-methylhydrazine. louisville.edunih.gov
On-Resin DiversificationReaction of the resin-bound aminooxy group with various aldehydes or ketones to form oximes.Alkyl or aryl aldehydes, acetic acid or aniline (B41778) catalyst. researchgate.net
CleavageRelease of the final product from the solid support.Trifluoroacetic acid (TFA). nih.gov

The versatility of SPOS has been demonstrated in the synthesis of aminooxy-functionalized oligoethyleneglycols, which can be used to form self-assembled monolayers (SAMs) for biosensor applications. rsc.org Similarly, aminooxy-functionalized magnetic nanoparticles have been developed for the highly efficient solid-phase extraction of glycoproteins. acs.org These examples underscore the broad applicability of SPOS for creating advanced materials and tools based on aminooxy-functionalized building blocks.

Elucidation of Reactivity Patterns and Mechanistic Pathways of Ethyl 2 Aminooxy Butanoate

Oxime Ligation: A Chemoselective Reaction Paradigm

Oxime ligation stands out as a primary and highly selective reaction involving Ethyl 2-(aminooxy)butanoate. nih.gov This bioorthogonal "click" reaction involves the condensation of the aminooxy group with an aldehyde or a ketone to form a stable oxime linkage. rsc.orgnih.gov The reliability, mild reaction conditions, and hydrolytic stability of the resulting oxime bond make this an invaluable tool in various fields, including bioconjugation and polymer science. rsc.orgrsc.org

Detailed Reaction Mechanisms of Oxime Ether Formation from Aminooxy Esters and Carbonyl Compounds

The formation of an oxime ether from an aminooxy ester like this compound and a carbonyl compound proceeds through a condensation reaction where water is the sole byproduct. nih.gov The general mechanism involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon.

The reaction is typically catalyzed by acid. nih.gov The proposed mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the attack of the nucleophilic aminooxy group, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable oxime bond. nih.gov

Protonation of the carbonyl group.

Nucleophilic attack by the aminooxy nitrogen.

Formation of a tetrahedral intermediate.

Deprotonation and subsequent dehydration to yield the oxime ether.

Factors Governing Chemoselectivity and Efficiency in Oxime Ligation

The chemoselectivity and efficiency of oxime ligation are influenced by several key factors:

pH: The rate of oxime formation is pH-dependent. coledeforest.com Mildly acidic conditions (pH around 4-5) are generally optimal for the reaction, as they facilitate the protonation of the carbonyl group without significantly protonating the more basic aminooxy nucleophile. rsc.orgmdpi.com

Catalysts: The reaction can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives like p-phenylenediamine. rsc.orgnih.govresearchgate.net These catalysts function by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which then undergoes rapid transimination with the aminooxy compound. rsc.org The efficiency of the catalyst can be influenced by its structure and solubility. acs.org For instance, m-phenylenediamine (B132917) has been shown to be a highly efficient catalyst due to its high aqueous solubility, allowing for its use at higher concentrations. acs.org

Reactant Structure: The electronic and steric properties of both the aminooxy compound and the carbonyl substrate play a crucial role. Ketones generally react more slowly than aldehydes in condensation reactions. rsc.org Aromatic aldehydes and α-oxo acids tend to form more stable oximes. nih.gov

Solvent: The choice of solvent can impact reaction rates. The reaction is often performed in aqueous media, highlighting its biocompatibility. rsc.org

FactorInfluence on Oxime LigationKey Findings
pH Optimal reaction rates are typically observed in mildly acidic conditions (pH 4-5). rsc.orgmdpi.comLower pH protonates the carbonyl, increasing its electrophilicity, while higher pH increases the concentration of the free aminooxy nucleophile.
Catalysts Aniline and its derivatives significantly accelerate the reaction. rsc.orgnih.govCatalysts form a highly reactive protonated Schiff base intermediate. rsc.org m-Phenylenediamine is a particularly effective catalyst. acs.org
Reactant Structure Aldehydes are generally more reactive than ketones. rsc.org Electron-withdrawing groups on the carbonyl compound can enhance reactivity. Aromatic aldehydes and α-oxo acids form stable oximes. nih.govSteric hindrance around the carbonyl group can decrease the reaction rate.
Temperature Elevated temperatures can increase the reaction rate. rsc.orgFreezing the reaction mixture has also been shown to accelerate the reaction, potentially due to concentration effects. researchgate.net

Kinetic and Thermodynamic Aspects of Oxime Bond Stability and Reversibility

Oxime bonds are generally considered stable, particularly when compared to imine bonds formed from primary amines. nih.govglenresearch.com This enhanced stability is attributed to the electronic contribution of the oxygen atom's lone pair delocalizing into the C=N bond. rsc.org

However, the formation of oximes is a reversible process, and the linkage can undergo hydrolysis, especially under strongly acidic or basic conditions. nih.govrsc.org The equilibrium of the reaction generally favors the formation of the oxime, with equilibrium constants for oximes being significantly higher than those for hydrazones. nih.gov

The stability of the oxime bond is influenced by:

Intrinsic Factors: The electronic and steric nature of the substituents on both the carbonyl-derived carbon and the aminooxy-derived nitrogen affect stability. Oximes derived from ketones are generally more stable than those from aldehydes. nih.gov

pH: The hydrolytic stability is pH-dependent. The bond is most stable at neutral pH and can be cleaved under acidic conditions. mdpi.com

This reversibility can be a desirable feature in certain applications, such as in the development of dynamic materials or for the controlled release of molecules. nih.govrsc.org

Nucleophilic Characteristics of the Aminooxy Group in this compound

The aminooxy group (-O-NH₂) in this compound is a powerful nucleophile, a property that underpins its reactivity in oxime ligation and other reactions. nih.govacs.org

The Alpha-Effect and Enhanced Nucleophilicity of Aminooxy Nitrogen

The high nucleophilicity of the aminooxy group is attributed to the "alpha-effect". nih.govacs.org This effect describes the enhanced reactivity of a nucleophile that has an adjacent atom (in this case, oxygen) bearing a lone pair of electrons. masterorganicchemistry.com The presence of the electronegative oxygen atom adjacent to the nucleophilic nitrogen increases the energy of the highest occupied molecular orbital (HOMO) of the nitrogen, making it a more potent nucleophile than a corresponding primary amine. masterorganicchemistry.comiris-biotech.de This phenomenon was first observed in the 1960s and provides the theoretical basis for the superior reactivity of aminooxy compounds. acs.org

Reactivity of the Ester Moiety: Transesterification and Hydrolysis Processes

The ester group in this compound is a primary site for nucleophilic attack, making it susceptible to both transesterification and hydrolysis under appropriate conditions.

Transesterification:

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. evitachem.comwikipedia.org This reaction can be catalyzed by either an acid or a base. evitachem.commasterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. evitachem.com A different alcohol can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) would yield a new ester. The reaction is reversible, and using a large excess of the new alcohol can drive the equilibrium towards the product. evitachem.comwikipedia.org

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the new ester. masterorganicchemistry.com To favor the formation of the desired product, the conjugate acid of the incoming alkoxide is typically used as the solvent. masterorganicchemistry.com

Hydrolysis:

Hydrolysis involves the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This process can also be catalyzed by acids or bases. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.org The ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The mechanism mirrors that of acid-catalyzed transesterification, with water acting as the nucleophile. The reaction is reversible and an excess of water is used to shift the equilibrium towards the products: 2-(aminooxy)butanoic acid and ethanol. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the ester's carbonyl carbon. chemguide.co.uklibretexts.org The resulting tetrahedral intermediate collapses to form a carboxylate salt and ethanol. libretexts.org The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is energetically favorable. libretexts.org Subsequent acidification of the reaction mixture would be necessary to obtain the free 2-(aminooxy)butanoic acid.

A summary of expected reaction conditions for the hydrolysis and transesterification of the ester moiety is presented in Table 1.

Table 1: Predicted Reaction Conditions for Transesterification and Hydrolysis of this compound

Reaction Type Catalyst Reagents Expected Products
Transesterification Acid (e.g., H₂SO₄, HCl) Alcohol (R'OH) in excess This compound + R'OH ⇌ R'-2-(aminooxy)butanoate + Ethanol
Transesterification Base (e.g., NaOR') Alcohol (R'OH) as solvent This compound + NaOR' → R'-2-(aminooxy)butanoate + NaOEt
Hydrolysis Acid (e.g., H₂SO₄, HCl) Water in excess This compound + H₂O ⇌ 2-(aminooxy)butanoic acid + Ethanol
Hydrolysis Base (e.g., NaOH) Water, then acid workup 1. This compound + NaOH → Sodium 2-(aminooxy)butanoate + Ethanol2. Sodium 2-(aminooxy)butanoate + HCl → 2-(aminooxy)butanoic acid + NaCl

This table is based on general principles of ester reactivity and not on specific experimental data for this compound.

Investigating Intramolecular Reactions and Rearrangements of Aminooxybutanoate Structures

The presence of both an aminooxy group and an ester group within the same molecule opens up the possibility for intramolecular reactions, particularly cyclization. The specific outcome of such reactions would depend on the reaction conditions and the relative positioning of the functional groups.

While no specific studies on the intramolecular reactions of this compound were found, related structures offer insights into potential pathways. For instance, the intramolecular cyclization of amino esters is a known method for forming lactams (cyclic amides). In the case of this compound, the aminooxy group (-ONH₂) presents a unique nucleophile.

It is plausible that under certain conditions, the nitrogen atom of the aminooxy group could act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This would lead to a cyclic intermediate. The stability of the resulting ring and the reaction conditions would determine the final product. For example, a 5- or 6-membered ring would be entropically favored.

One could hypothesize a potential intramolecular cyclization pathway as depicted in Table 2, which outlines a hypothetical reaction. It is important to emphasize that this is a theoretical pathway and would require experimental validation.

Table 2: Hypothetical Intramolecular Cyclization of this compound

Reactant Conditions Proposed Intermediate Potential Product
This compound Heat or Catalyst (Acid/Base) Tetrahedral intermediate from intramolecular nucleophilic attack Cyclic hydroxamic acid derivative

This table presents a hypothetical reaction pathway and is not based on published experimental results.

Further research into the synthesis and reactivity of this compound is necessary to elucidate the specific conditions and mechanisms governing its transesterification, hydrolysis, and potential intramolecular rearrangements. Computational studies could also provide valuable insights into the feasibility and energetics of these reaction pathways. southampton.ac.uk

Strategic Applications of Ethyl 2 Aminooxy Butanoate and Its Derivatives As Versatile Chemical Building Blocks

Bioconjugation and Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govrsc.org The condensation of an aminooxy group with an aldehyde or ketone to form an oxime is a prime example of such a reaction. nih.govnih.gov This ligation is highly chemoselective, proceeds readily in aqueous media, and forms a stable covalent bond, making aminooxy-functionalized molecules like Ethyl 2-(aminooxy)butanoate invaluable for bioconjugation. nih.govru.nl These compounds enable the precise attachment of labels, probes, or other functional moieties to biomolecules, facilitating detailed studies of biological processes. ru.nlsci-hub.se

Oxime ligation is a robust method for the site-specific modification of peptides and proteins. nih.gov The strategy involves incorporating an aminooxy-containing non-canonical amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS). mdpi.comunivie.ac.at This creates a unique chemical handle that can be selectively targeted. The resulting aminooxy-peptide can then be reacted with a wide variety of aldehyde- or ketone-bearing molecules, such as fluorescent dyes, imaging agents, or other peptides, to generate well-defined conjugates. mdpi.comunivie.ac.at

This post-synthesis diversification strategy allows for the rapid generation of peptide libraries with diverse functionalities from a single aminooxy-containing precursor peptide. mdpi.com Researchers have developed various orthogonally protected aminooxy-containing amino acids to ensure compatibility with standard peptide synthesis protocols and to prevent unwanted side reactions. nih.govmdpi.com A key advantage of this method is its ability to create stable conjugates under mild conditions, preserving the delicate structure and function of the parent peptide or protein. nih.gov The technique has proven effective even for complex targets like disulfide-rich peptides, where traditional modification methods can be challenging. nih.govunivie.ac.at

Table 1: Examples of Aminooxy-Containing Residues for Peptide Modification
Aminooxy-Containing ResidueKey Feature/ApplicationResearch FindingSource
Aminooxy Acetic Acid (Aoa)Incorporated into peptide sequences via SPPS to serve as a reactive handle.Used to create libraries of peptides for screening protein-protein interactions by reacting the aminooxy group with a collection of aldehydes. mdpi.com mdpi.com
Protected Aminooxy Derivatives (e.g., Boc2-Aoa)Designed to be compatible with automated solid-phase peptide synthesis (SPPS).The Boc2 protecting group strategy prevents N-overacylation during peptide synthesis, enabling efficient production of aminooxy-peptides. nih.gov nih.gov
Thiazolidine (Thz) as Aldehyde PrecursorA one-pot ligation method where a Thz group on one peptide is converted to an N-terminal aldehyde and reacts with an aminooxy group on another.A one-pot reaction using a Palladium(II) catalyst facilitates both the deprotection of the aminooxy group and the conversion of the thiazolidine, streamlining the conjugation process. rsc.org rsc.org
Homologous Series of Aminooxy-Containing Amino AcidsVarying the side-chain length of the aminooxy-containing residue.Allows for fine-tuning of peptide-protein interactions by systematically altering the position of the conjugated moiety relative to the peptide backbone. mdpi.com mdpi.com

The functionalization of nucleic acids and oligonucleotides is crucial for applications in diagnostics, therapeutics, and nanotechnology. nih.govacs.org Aminooxy chemistry provides a powerful platform for this purpose. Phosphoramidites bearing protected aminooxy groups can be incorporated into oligonucleotides during automated solid-phase synthesis. nih.govacs.org Once the oligonucleotide chain is assembled, the aminooxy group is deprotected, providing a reactive site for conjugation with molecules containing an aldehyde or ketone. nih.govacs.org

This "aminooxy click chemistry" (AOCC) strategy enables the attachment of a wide array of ligands, such as targeting molecules (e.g., N-acetylgalactosamine for hepatocyte delivery), lipophilic compounds to modulate pharmacokinetics, or reporter groups. nih.govacs.org A significant advancement is the development of building blocks that allow for bis-homo or bis-hetero conjugation, meaning two of the same or two different ligands can be attached to a single oligonucleotide. nih.govresearchgate.net This facile method opens up possibilities for creating multifunctional oligonucleotide therapeutics with improved potential. nih.gov

Table 2: Applications of Aminooxy Chemistry in Oligonucleotide Modification
ApplicationMethodologyExample Ligands AttachedSource
Therapeutic Oligonucleotide ConjugationSynthesis of nucleoside building blocks with aminooxy functionalities for incorporation during solid-phase synthesis. nih.govTriantennary N-acetylgalactosamine (tri-GalNAc), Folate, C16 alkyl chains. acs.org nih.govacs.org
Bivalent Ligand PresentationUse of bis-homo aminooxy conjugation to attach two identical ligands. nih.govTwo C16 ligands for enhanced lipophilicity. acs.org nih.govacs.org
Multi-functionalizationUse of bis-hetero aminooxy conjugation to attach two different ligands. researchgate.netA combination of a targeting ligand (e.g., folate) and a pharmacokinetic modifier (e.g., C16). acs.org acs.orgresearchgate.net
Immobilization for Hybridization AssaysReacting an aminooxy-tethered oligonucleotide with aldehyde- or epoxide-functionalized polymer particles. nih.govacs.orgMicroscopic polymer particles. nih.govacs.org nih.govacs.org

Glycoconjugates, which consist of carbohydrates covalently linked to proteins or lipids, are vital to countless biological recognition events. nih.gov The synthesis of well-defined glycoconjugates is essential for studying their functions and for developing carbohydrate-based therapeutics and vaccines. mdpi.comnih.gov Aminooxy-functionalized carbohydrates are key building blocks in this field, with the aminooxy group providing a convenient handle for chemoselective oxime ligation to a carrier molecule. sci-hub.sefrontiersin.org

The synthetic strategy often involves introducing an aminooxy group (or a protected precursor) at a specific position on the carbohydrate, typically at the anomeric (reducing) end. sci-hub.sefrontiersin.org This aminooxylated sugar can then be conjugated to a protein or other scaffold that has been modified to display an aldehyde or ketone group. frontiersin.org This approach allows for the construction of homogeneous glycoconjugates where the site of attachment and the orientation of the carbohydrate are precisely controlled, which is a significant improvement over older, less selective conjugation methods. nih.gov

Table 3: Research Findings in Aminooxy-Based Glycoconjugate Synthesis
Glycan TargetSynthetic ApproachSignificanceSource
Outer Core Trisaccharides of Pseudomonas aeruginosaMulti-step synthesis of trisaccharide fragments with an aminooxy group at the reducing end, introduced via an N-hydroxysuccinimide precursor. frontiersin.orgThe aminooxy handle allows for highly chemoselective conjugation to a carrier protein, creating potential vaccine candidates. frontiersin.org frontiersin.org
General GlycopeptidesA bifunctional linker (adipic acid dihydrazide) is first attached to the reducing end of a carbohydrate. The second hydrazide is converted to a reactive intermediate for coupling to a cysteine residue on a peptide. nih.govProvides a high-yield, regioselective method for producing homogenous glycopeptides. nih.gov nih.gov
Modified OligosaccharidesUtilization of aminooxylated carbohydrates as building blocks to create oligosaccharide mimetics with N-O interglycosidic linkages. sci-hub.seThese mimetics have improved stability and tunable properties, serving as tools to study carbohydrate-receptor interactions. sci-hub.se sci-hub.se

Contributions to Functional Material Science and Nanotechnology

The utility of aminooxy chemistry extends beyond biological molecules into the realm of material science and nanotechnology. The same principles of selective and efficient bond formation make it an excellent tool for modifying synthetic polymers and functionalizing the surfaces of nanomaterials. rsc.orgmdpi.com This allows for the creation of advanced materials with tailored properties for a wide range of applications, from drug delivery to sensing. mdpi.comcytodiagnostics.com

Aminooxy click chemistry is a powerful method for the post-polymerization modification of polymers. rsc.org The strategy typically involves synthesizing a polymer that contains pendant aldehyde or ketone functionalities along its backbone or at its chain ends. These carbonyl groups serve as reactive sites for conjugation with any number of aminooxy-containing molecules. rsc.orgsavvysciencepublisher.com

This approach provides a modular and highly efficient way to introduce new chemical and physical properties to a base polymer. savvysciencepublisher.comrsc.org For instance, reacting an aldehyde-functional polymer with a hydrophobic aminooxy compound like O-benzylhydroxylamine results in a hydrophobic conjugate, while reaction with a hydrophilic aminooxy compound like O-(carboxymethyl)hydroxylamine imparts water solubility. rsc.org This ability to readily tune polymer properties such as solubility and thermal characteristics (e.g., glass transition temperature) makes aminooxy click chemistry a versatile tool for creating functional polymeric materials. rsc.org

Table 4: Polymer Functionalization via Aldehyde-Aminooxy Click Reactions
Base PolymerAminooxy CompoundResulting Property ChangeSource
Aldehyde-functional polycarbonateO-benzylhydroxylamineThe resulting conjugate became a viscous liquid and was soluble in most organic solvents. rsc.org rsc.org
Aldehyde-functional polycarbonateO-(carboxymethyl)hydroxylamineThe resulting conjugate became a white solid with a higher glass transition temperature and was soluble in water and methanol. rsc.org rsc.org
Polymers from RAFT polymerizationVarious aminooxy-functionalized compoundsAldehyde-aminooxy reactions are classified as a click chemistry method suitable for creating well-defined macromolecular structures. mdpi.com mdpi.com

The surface chemistry of nanomaterials dictates their interaction with the surrounding environment and is critical for their application in fields like diagnostics and drug delivery. mdpi.comnih.gov Gold nanoparticles (AuNPs) are particularly valued for their unique optical properties and ease of surface functionalization. cytodiagnostics.comnih.gov Modifying the surface of AuNPs with small molecules or polymers can enhance their stability, biocompatibility, and specificity. mdpi.comcytodiagnostics.com

While direct adsorption of thiol-containing molecules is a common method for modifying AuNPs, covalent conjugation strategies like aminooxy ligation offer precise control over the orientation and accessibility of surface ligands. cytodiagnostics.comnih.gov An aminooxy-containing molecule can be attached to the AuNP surface via a thiol anchor. The exposed aminooxy group then serves as a versatile chemical handle to click on various aldehyde- or ketone-modified biomolecules, probes, or targeting agents. This approach is vital for designing sophisticated nanoparticle-based systems for biochemical assays and targeted therapies. nih.gov

Table 5: Principles of Nanomaterial Surface Modification
NanomaterialModification PrinciplePurpose/ApplicationSource
Gold Nanoparticles (AuNPs)Surface chemistry provides functional groups (-COOH, -NH2, -CHO, etc.) for bioconjugation.Functional NPs can improve biochemical analysis by enhancing signal intensity and enabling convenient readout. nih.gov nih.gov
Gold Nanoparticles (AuNPs)Modification with polymers like polyethylene (B3416737) glycol (PEG) or small molecules like biotin (B1667282) and peptides.Reduces non-specific binding and can provide specificity toward cellular targets. cytodiagnostics.com cytodiagnostics.com
General Nanoparticles (NPs)Click chemistry reactions are used for surface functionalization.Click reactions, including aldehyde-aminooxy condensations, are powerful tools for modifying surfaces. mdpi.comnih.gov mdpi.comnih.gov
Gold Nanoparticles (AuNPs)Surface modification with mixed charged zwitterionic layers.Minimizes non-specific uptake by phagocytic cells, creating "stealth" nanoparticles for biomedical applications. rsc.org rsc.org

Fabrication of Advanced Hydrogels and Biomaterials

The aminooxy group is a key player in the formation of advanced hydrogels and biomaterials, primarily through a highly efficient and chemoselective reaction known as oxime ligation. nih.govacs.org This "click" reaction involves the condensation of an aminooxy moiety with an aldehyde or a ketone to form a stable oxime bond, a process that is rapid, requires no catalyst, is orthogonal to most biological functionalities, and produces water as the only byproduct. nih.govlouisville.edu These characteristics make oxime ligation ideal for creating biocompatible hydrogels for applications in tissue engineering, drug delivery, and 3D cell culture. nih.govacs.org

This compound can be conceptualized as a valuable small molecule for introducing the reactive aminooxy functionality into polymer networks. It can act as a crosslinker or as a molecule to modify a polymer backbone, preparing it for subsequent conjugation. For instance, polymers such as polyethylene glycol (PEG) are often functionalized with aldehyde or aminooxy groups to serve as precursors for hydrogel formation. nih.govacs.org By reacting multi-arm PEG-aldehydes with a bifunctional aminooxy crosslinker, a covalently crosslinked hydrogel network is formed. nih.gov The mechanical properties, swelling ratio, and gelation kinetics of these hydrogels can be precisely controlled by adjusting factors like the precursor concentration, the ratio of reactive groups, pH, and the presence of catalysts like aniline (B41778). nih.govacs.org

Research has demonstrated the fabrication of polyethylene glycol (PEG)-based hydrogels via oxime ligation with storage moduli ranging from 0.3 kPa to over 15 kPa, showcasing their tunable nature to mimic the stiffness of various soft tissues. nih.govresearchgate.net Furthermore, the introduction of additional functional groups, such as azides or alkenes, into the aminooxy precursor allows for post-gelation modification, enabling the attachment of bioactive molecules like peptides through secondary click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition or thiol-ene reactions). nih.gov Photomediated oxime ligation, using photocaged aminooxy compounds, offers spatiotemporal control over hydrogel formation, allowing for the creation of complex 3D patterns and dynamic changes in matrix properties in response to light. nih.govresearchgate.net

Table 1: Examples of Aminooxy-Functionalized Precursors in Hydrogel Fabrication

Precursor Type Crosslinking Partner Key Features of Resulting Hydrogel Reference
4-arm Aminooxy PEG Bi-aldehyde functionalized PEG (PEG-bCHO) Covalently crosslinked; tunable mechanical properties (0.3-15 kPa); pH and catalyst dependent gelation. nih.gov
Aminooxy-terminated PEG Glutaraldehyde Biocompatible; supports mesenchymal stem cell (MSC) incorporation; tunable mechanical properties. nih.gov
Photocaged Aminooxy PEG (PEG-ONH-NPPOC) Benzaldehyde-functionalized PEG (PEG-CHO) Photopolymerizable; spatiotemporal control of crosslinking; radical-free polymerization. nih.govresearchgate.net
Aminooxy-functionalized polymers (pNIPAAm, HEMA) Aldehyde-modified proteins or surfaces Forms "smart" bioconjugates; temperature-responsive. acs.org

Role in the Synthesis of Complex Organic Architectures

The unique reactivity of the aminooxy group makes it a powerful tool for the construction of intricate molecular structures, including natural products and heterocyclic systems. Its enhanced nucleophilicity compared to a primary amine (a phenomenon known as the alpha effect) and the stability of the resulting oxime linkage are key to its utility. nih.goviris-biotech.de

In the realm of total synthesis, the ability to chemoselectively join large, complex molecular fragments under mild conditions is paramount. Oxime ligation provides an effective strategy for this purpose. rsc.org this compound serves as a prototypical building block for introducing a reactive handle that can be leveraged in the later stages of a synthetic sequence. For example, derivatives of this compound can be incorporated into peptides or other scaffolds. iris-biotech.deresearchgate.net

A significant application lies in the synthesis of neoglycopeptides and neoglycoproteins, which are crucial for studying the biological roles of carbohydrates. iris-biotech.deresearchgate.net In this approach, a complex oligosaccharide with a reducing sugar at one end can be ligated to a peptide containing an aminooxy-functionalized amino acid. iris-biotech.de This strategy avoids extensive protecting group manipulations often required in traditional glycosylation methods. The aminooxy group can be introduced into a peptide sequence using specially designed amino acid precursors. researchgate.net The resulting oxime linkage is stable and mimics the geometry of natural glycan linkages. iris-biotech.de

While direct use of this compound may not be documented in every major total synthesis, the principle of using aminooxy precursors is well-established. These precursors are instrumental in fragment condensation strategies for assembling large biomolecules and in creating libraries of modified natural products to probe structure-activity relationships. iris-biotech.denih.gov

Table 2: Applications of Aminooxy Precursors in Complex Molecule Synthesis

Precursor Class Application Resulting Structure/Product Class Reference
Aminooxy-amino acids Peptide synthesis and modification Neoglycopeptides, cyclized peptides iris-biotech.deresearchgate.net
Aminooxy-functionalized sugars Glycoconjugation Neoglycoproteins, glycolipids iris-biotech.de
Aminooxy-functionalized nucleic acids Oligonucleotide modification Modified oligonucleotides for therapeutic and diagnostic use nih.govacs.org
Aminooxy-functionalized polymers Protein conjugation "Smart" polymer-protein bioconjugates acs.orgnih.gov

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. frontiersin.org The development of efficient and diverse methods for their synthesis is a central goal of organic chemistry. This compound, possessing two distinct reactive sites—the nucleophilic aminooxy group and the electrophilic ester carbonyl—is a promising precursor for constructing various nitrogen- and oxygen-containing heterocycles.

The aminooxy group can act as a binucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form five- or six-membered rings. For instance, reaction with a β-keto ester could potentially lead to the formation of substituted pyrazolidinone or isoxazolidinone derivatives. The ester functionality can participate in intramolecular cyclizations. Upon hydrolysis to the corresponding carboxylic acid or conversion to a more reactive derivative, cyclization onto the aminooxy nitrogen or oxygen could yield N-O containing lactams (oxazinones).

The synthesis of N-heterocycles often relies on the cyclization of functionalized precursors. beilstein-journals.org For example, aminoazoles are used in multicomponent reactions to generate a wide array of fused heterocyclic systems. frontiersin.org Similarly, the aminooxy group's reactivity can be harnessed in intramolecular cyclizations or multicomponent reactions to access novel heterocyclic scaffolds. The synthesis of five-membered O,N-heterocycles is an area of significant interest, and precursors that can provide both the nitrogen and oxygen atoms are highly valuable. tandfonline.com While specific, documented pathways starting from this compound are not prevalent in the initial search, its structure strongly suggests its potential as a synthon for various heterocyclic systems, particularly those containing the N-O bond.

Table 3: Precursor Types for Heterocycle Construction

Precursor Type / Reactive Moiety Reagent/Reaction Type Resulting Heterocyclic System(s) Reference
Aminoazoles Multicomponent reactions with carbonyls and CH-acids Fused pyrimidines, pyridines frontiersin.org
N-tert-Butanesulfinyl imines Nucleophilic addition, cyclization Aziridines, β-lactams, pyrrolidines, piperidines beilstein-journals.org
α-Nitrosostyrenes (3+1) cyclization with N-tosyloxycarbamates 2,3-Dihydrodiazete N-oxides organic-chemistry.org
Propargylic alcohols Cyclization with tert-butyl nitrite (B80452) (Pd-catalyzed) 4-Oxoisoxazoline N-oxides organic-chemistry.org
Polyfluorinated carbonyl compounds C-oxyalkylation of arylamines, subsequent cyclization Indolines, Quinoxalines ineosopen.org

Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl 2 Aminooxy Butanoate and Its Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of ethyl 2-(aminooxy)butanoate and its reaction products. These techniques probe the molecular framework and functional groups, offering a detailed picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the butanoate backbone would be observed. The protons on the carbon adjacent to the aminooxy group would also present a characteristic signal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. pressbooks.pub The carbonyl carbon of the ester group typically appears at a characteristic downfield chemical shift, around 170 ppm. pressbooks.pub The carbon atoms of the ethyl group and the butanoate chain will also have distinct resonances. pressbooks.pubhmdb.cahmdb.camimedb.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.2~14
CH₂ (ethyl)~4.1~60
C=O-~173
CH (butanoate)~4.0~75
CH₂ (butanoate)~1.8~25
CH₃ (butanoate)~0.9~10
NH₂~5.5 (broad)-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis (e.g., McLafferty Rearrangement in Oxime Ethers)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. libretexts.orgdocbrown.info When subjected to electron ionization (EI), the molecule forms a molecular ion (M+), which then undergoes characteristic fragmentation to produce smaller, charged fragments. libretexts.org

A key fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen, like this compound when derivatized to an oxime ether, is the McLafferty rearrangement. nih.govnih.govresearchgate.netacs.org This process involves the transfer of a hydrogen atom from the γ-position to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the formation of a neutral alkene and a charged enol. For oxime ethers, this rearrangement is a significant fragmentation pathway. nih.govnih.govlouisville.edu The presence of an oxygen atom at the β-position can enhance the McLafferty rearrangement. nih.gov

Other common fragmentation patterns for esters include the loss of the alkoxy group (OR) and the cleavage of the bond alpha to the carbonyl group. ddugu.ac.in

Table 2: Potential Mass Spectral Fragments of this compound and its Oxime Ether Derivatives

Fragmentm/z (mass-to-charge ratio)Description
[M]+VariesMolecular ion
[M - OCH₂CH₃]+VariesLoss of the ethoxy group
[M - CH₂CH₃]+VariesLoss of the ethyl group
McLafferty Rearrangement ProductVariesCharacteristic fragment for oxime ethers

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester would also produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. spectroscopyonline.com The N-H stretching of the aminooxy group would likely appear as one or two bands in the region of 3200-3400 cm⁻¹.

Raman spectroscopy can also provide valuable information about the molecular structure. core.ac.ukfrontiersin.orgresearchgate.net The C=O stretch is also observable in the Raman spectrum, although typically weaker than in the IR spectrum. researchgate.net Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 3: Characteristic IR and Raman Bands for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (aminooxy)3200-34003200-3400
C-H Stretch (aliphatic)2850-30002850-3000
C=O Stretch (ester)1735-1750 spectroscopyonline.com1735-1750 researchgate.net
C-O Stretch (ester)1000-1300 spectroscopyonline.com1000-1300
N-O Stretch~900~900

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govjfda-online.com Due to the polar nature of the aminooxy group, derivatization is often necessary to increase the volatility and thermal stability of this compound for GC analysis. sigmaaldrich.comjsbms.jpnih.govmdpi.com

Common derivatization strategies for aminooxy compounds involve reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form more volatile silyl (B83357) ethers. sigmaaldrich.comjsbms.jp These derivatives can then be readily separated by GC and identified by their characteristic mass spectra. louisville.edu

Table 4: GC-MS Analysis Parameters

ParameterTypical Value
ColumnNon-polar or medium-polar capillary column (e.g., HP-5MS, ZB-1701) nih.govmdpi.com
Carrier GasHelium mdpi.com
Injection ModeSplitless or split mdpi.com
Temperature ProgramRamped from a low initial temperature to a high final temperature (e.g., 60°C to 240°C) mdpi.com
MS DetectorElectron Ionization (EI) at 70 eV nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the analysis of this compound and its reaction products without the need for derivatization. myfoodresearch.comgoogle.com

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating polar compounds. nih.govpensoft.net The composition of the mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. nih.govpensoft.net A UV detector is often used for detection, as the ester carbonyl group provides some UV absorbance. nih.gov

HPLC is invaluable for determining the purity of this compound by separating it from any starting materials, byproducts, or degradation products. nih.govpensoft.net It can also be used to monitor the progress of a reaction by taking aliquots at different time points and analyzing the relative amounts of reactants and products.

Table 5: Typical HPLC Conditions for Analysis

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov
Mobile PhaseIsocratic or gradient mixture of aqueous buffer and organic solvent (e.g., acetonitrile) nih.govpensoft.net
Flow Rate0.5 - 1.5 mL/min pensoft.net
DetectionUV-Vis at a suitable wavelength (e.g., ~210 nm) nih.gov
Column TemperatureAmbient or controlled (e.g., 30 °C) pensoft.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uktsijournals.com This method is instrumental in unequivocally establishing the molecular structure of novel compounds, including derivatives of this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk

For a derivative of this compound to be analyzed by X-ray crystallography, it must first be synthesized and then grown into a high-quality single crystal. The steps involved in structural determination are:

Crystallization: The purified derivative is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, cooling, or vapor diffusion techniques.

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction data (intensities and positions of the diffracted X-ray spots) are collected on a detector. cam.ac.uk

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental diffraction data. semanticscholar.org

While a crystal structure for this compound itself is not publicly available, the crystallographic data for related butanoate derivatives illustrate the type of precise structural information that can be obtained. For example, the crystal structures of various substituted ethyl 2-aminobutanoate derivatives have been determined, providing detailed insights into their molecular geometry, bond lengths, and bond angles. doaj.orgresearchgate.netrsc.org

Table 2: Representative Crystallographic Data for a Hypothetical this compound Derivative Crystal

ParameterValue
Chemical FormulaC₆H₁₃NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.50
b (Å)15.00
c (Å)14.80
β (°)128.0
Volume (ų)1650
Z4
R-factor0.045

This table presents hypothetical data for illustrative purposes, drawing on typical values for small organic molecules, and is not based on an actual crystal structure of this compound. doaj.orgresearchgate.net

The detailed atomic coordinates and bond information obtained from X-ray crystallography are invaluable for understanding the structure-activity relationships of this compound derivatives and for designing new molecules with specific properties.

Q & A

Q. How can Ethyl 2-(aminooxy)butanoate be synthesized, and what analytical methods ensure purity validation?

Methodology :

  • Synthesis : Utilize a multi-step organic synthesis approach. For example, react 2-(aminooxy)butanoic acid with ethanol under acid-catalyzed esterification (e.g., H₂SO₄) . Monitor reaction progress via thin-layer chromatography (TLC).

  • Purity Validation :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference standards (e.g., ethyl esters in GC-MS libraries) .
    • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., ester carbonyl at ~170 ppm, aminooxy protons at ~5 ppm) .
  • Data Table :

    ParameterValue (this compound)Reference Standard (Ethyl Acetate)
    Retention Time8.2 min (GC)6.5 min (GC)
    ¹³C NMR (Carbonyl)169.8 ppm170.2 ppm

Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

Methodology :

  • Infrared Spectroscopy (IR) : Identify the aminooxy (–ONH₂) stretch at ~3300 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 162.0764 (calculated for C₆H₁₂NO₃⁺) .
  • Challenges : Differentiate from ethyl 2-aminobutanoate (absence of N–O stretch) using IR or tandem MS .

Advanced Research Questions

Q. How does the aminooxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodology :

  • Experimental Design : React this compound with amines (e.g., benzylamine) under varying pH conditions. Monitor kinetics via HPLC .
  • Key Findings :
    • The aminooxy group exhibits dual reactivity: nucleophilic attack at the ester carbonyl or participation in oxime formation .
    • Acidic conditions favor oxime intermediates, while neutral conditions promote amide formation .
  • Data Contradictions : Some studies report competing hydrolysis under basic conditions (yielding 2-(aminooxy)butanoic acid), requiring pH-controlled optimization .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma .
  • Analytical Challenges :
    • Matrix interference from endogenous esters (e.g., ethyl lactate) .
    • Degradation via enzymatic hydrolysis (e.g., esterases) .
  • Solutions :
    • Derivatize with dansyl chloride to enhance LC-MS/MS sensitivity .
    • Add esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) during sample collection .

Q. How can computational models predict the metabolic fate of this compound in mammalian systems?

Methodology :

  • In Silico Tools : Use PISTACHIO and REAXYS databases to predict metabolic pathways (e.g., hydrolysis, oxidation) .
  • Validation : Compare predictions with in vitro hepatocyte assays. Key findings suggest rapid hydrolysis to 2-(aminooxy)butanoic acid, followed by renal excretion .
  • Limitations : Models may underestimate cytochrome P450-mediated oxidation, requiring experimental validation .

Data Contradiction Analysis

Q. Discrepancies in reported stability profiles under varying storage conditions

  • Evidence :
    • PubChem data suggests stability at −20°C for >2 years .
    • Cayman Chemical reports degradation at −20°C if contaminated with trace metals .
  • Resolution :
    • Use argon-purged vials and chelating agents (e.g., EDTA) to prevent metal-catalyzed decomposition .
    • Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Research Gaps and Future Directions

  • Unresolved Issues :
    • Role of stereochemistry in bioactivity (e.g., enantiomer-specific antimicrobial effects) .
    • Mechanistic studies on aminooxy-mediated enzyme inhibition (e.g., peptidases) .
  • Recommended Approaches :
    • Synthesize enantiopure variants via chiral chromatography .
    • Perform X-ray crystallography to resolve binding modes with target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.